CPI-1205

Overview

Description

CPI-1205, also known as Lirametostat, is a potent, reversible, cofactor-competitive small molecule inhibitor of the histone lysine methyltransferase EZH2 (Enhancer of Zeste Homolog 2). This enzyme is a key component of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing through the methylation of histone H3 at lysine 27 (H3K27me). This compound has shown potential antineoplastic activity, particularly in cancers with aberrant EZH2 activity .

Mechanism of Action

Target of Action

CPI-1205, also known as Lirametostat, is a potent and selective inhibitor of the histone methyltransferase EZH2 . EZH2 is the catalytic subunit of the polycomb repressive complex 2 (PRC2), which plays a key role in transcriptional silencing .

Mode of Action

This compound inhibits the methyltransferase activity of EZH2 through competition with SAM . This interaction leads to the prevention of methylation of histone H3 on lysine 27 (H3K27), a process that is crucial for the repression of genes associated with apoptosis and differentiation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histone methylation pathway. By inhibiting EZH2, this compound prevents the methylation of H3K27, leading to changes in gene expression patterns associated with cancer pathways . This results in decreased proliferation of EZH2-expressing cancer cells .

Pharmacokinetics

It has been reported that this compound has good oral bioavailability . In a Phase Ib study, patients with metastatic castration-resistant prostate cancer were treated with oral this compound on a continuous 28-day cycle .

Result of Action

The inhibition of EZH2 by this compound leads to changes in gene expression patterns, resulting in decreased proliferation of EZH2-expressing cancer cells . In preclinical studies, this compound demonstrated robust antitumor effects in a Karpas-422 xenograft

Biochemical Analysis

Biochemical Properties

CPI-1205 plays a crucial role in biochemical reactions by inhibiting the activity of the enzyme EZH2, which is a component of the polycomb repressive complex 2 (PRC2). EZH2 is responsible for the methylation of lysine 27 on histone H3 (H3K27me3), a modification that leads to transcriptional repression of target genes. By inhibiting EZH2, this compound prevents the methylation of H3K27, thereby altering gene expression patterns associated with cancer pathways . This inhibition is achieved through competition with the cofactor S-adenosylmethionine (SAM), which is required for the methyltransferase activity of EZH2 .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. In cancer cells, particularly those with overexpression or mutations in EZH2, this compound inhibits cell proliferation and induces apoptosis. This compound has shown robust antitumor effects in preclinical models, including prostate cancer and B-cell lymphomas . This compound influences cell signaling pathways by modulating the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Additionally, it affects cellular metabolism by altering the expression of metabolic genes and pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of EZH2, both in its wild-type and mutated forms. By binding to the active site of EZH2, this compound competes with SAM, thereby preventing the methylation of H3K27 . This inhibition leads to a decrease in H3K27me3 levels, resulting in the reactivation of tumor suppressor genes and the suppression of oncogenic pathways . The compound’s selectivity for EZH2 over other histone methyltransferases ensures targeted therapeutic effects with minimal off-target activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and retains its inhibitory activity over extended periods . Long-term studies have shown that this compound maintains its antitumor effects and continues to inhibit EZH2 activity in both in vitro and in vivo models . The degradation of this compound and its metabolites over time can influence its efficacy, necessitating careful monitoring and dosage adjustments in prolonged treatments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has been administered at various doses to evaluate its therapeutic window and potential toxic effects . At lower doses, this compound effectively inhibits EZH2 activity and suppresses tumor growth without significant adverse effects . At higher doses, the compound can cause toxicity, including weight loss, gastrointestinal disturbances, and hematological abnormalities . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with EZH2 and the subsequent modulation of gene expression . The inhibition of EZH2 by this compound affects the methylation status of histone proteins, leading to changes in chromatin structure and gene expression . This compound also influences metabolic flux by altering the expression of genes involved in cellular metabolism, including those regulating glycolysis, oxidative phosphorylation, and lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound exhibits good oral bioavailability and is efficiently absorbed into the bloodstream . Once inside the cells, this compound interacts with transporters and binding proteins that facilitate its distribution to target sites, including the nucleus where EZH2 is localized . The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

This compound primarily localizes to the nucleus, where it exerts its inhibitory effects on EZH2 . The compound’s subcellular localization is facilitated by its ability to cross the nuclear membrane and interact with nuclear proteins . Post-translational modifications and targeting signals may also play a role in directing this compound to specific nuclear compartments . The localization of this compound to the nucleus is essential for its activity, as it allows the compound to effectively inhibit EZH2 and modulate gene expression.

Preparation Methods

The synthesis of CPI-1205 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.

Introduction of functional groups: Specific functional groups are introduced to enhance the compound’s activity and selectivity towards EZH2.

Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity.

Industrial production methods for this compound involve scaling up the synthetic route while ensuring consistency and quality. This includes optimizing reaction conditions, using high-purity reagents, and implementing stringent quality control measures.

Chemical Reactions Analysis

CPI-1205 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives, which may have different biological activities.

Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others to modify its activity and selectivity.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

CPI-1205 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of EZH2 in gene silencing and chromatin remodeling.

Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.

Medicine: Explored as a potential therapeutic agent for cancers with aberrant EZH2 activity, including prostate cancer and non-Hodgkin’s lymphoma

Comparison with Similar Compounds

CPI-1205 is compared with other EZH2 inhibitors, such as:

Tazemetostat: Another EZH2 inhibitor with similar mechanisms of action but different pharmacokinetic properties.

GSK126: An EZH2 inhibitor with moderate antitumor activity and different selectivity profiles.

PF-06821497: A newer EZH2 inhibitor with promising preclinical results.

This compound is unique in its high selectivity for EZH2 over EZH1 and its robust antitumor effects in preclinical models. It has shown improved cellular activity and good oral bioavailability compared to other EZH2 inhibitors .

Properties

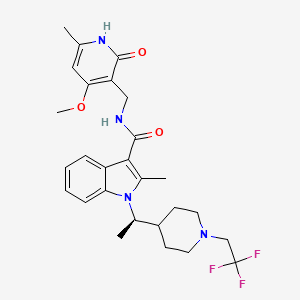

IUPAC Name |

N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33F3N4O3/c1-16-13-23(37-4)21(25(35)32-16)14-31-26(36)24-18(3)34(22-8-6-5-7-20(22)24)17(2)19-9-11-33(12-10-19)15-27(28,29)30/h5-8,13,17,19H,9-12,14-15H2,1-4H3,(H,31,36)(H,32,35)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPODOLXTMDHLLC-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCN(CC4)CC(F)(F)F)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCN(CC4)CC(F)(F)F)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621862-70-1 | |

| Record name | CPI-1205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621862701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CPI-1205 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIRAMETOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/455J2479FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.